molecular formula C17H17FN2O3S B2521362 2-fluoro-N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)benzenesulfonamide CAS No. 1448077-03-9

2-fluoro-N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)benzenesulfonamide

Cat. No.: B2521362
CAS No.: 1448077-03-9
M. Wt: 348.39
InChI Key: MVMIJMYJOSQOCU-UHFFFAOYSA-N
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Description

2-fluoro-N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)benzenesulfonamide is a synthetic compound that features a unique combination of a fluorinated benzene ring, an indole moiety, and a sulfonamide group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)benzenesulfonamide typically involves multiple steps:

    Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of the Fluorine Atom: Fluorination of the benzene ring can be achieved using electrophilic fluorination reagents such as Selectfluor.

    Sulfonamide Formation: The sulfonamide group is introduced by reacting the fluorinated benzene derivative with a sulfonyl chloride in the presence of a base like triethylamine.

    Coupling Reaction: The final step involves coupling the indole derivative with the sulfonamide intermediate under appropriate conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The sulfonamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane at room temperature.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of a ketone or aldehyde derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-fluoro-N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)benzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a biochemical probe due to its unique structural features.

    Medicine: Investigated for its potential therapeutic properties, including antiviral, anticancer, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    2-fluoro-N-(2-hydroxy-2-(1H-indol-3-yl)ethyl)benzenesulfonamide: Lacks the methyl group on the indole ring.

    2-chloro-N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)benzenesulfonamide: Contains a chlorine atom instead of fluorine.

    N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)benzenesulfonamide: Lacks the fluorine atom.

Uniqueness

2-fluoro-N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)benzenesulfonamide is unique due to the presence of the fluorine atom, which can significantly impact its chemical and biological properties. The fluorine atom can enhance the compound’s metabolic stability, binding affinity, and overall bioactivity compared to its non-fluorinated analogs.

Properties

IUPAC Name

2-fluoro-N-[2-hydroxy-2-(1-methylindol-3-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN2O3S/c1-20-11-13(12-6-2-4-8-15(12)20)16(21)10-19-24(22,23)17-9-5-3-7-14(17)18/h2-9,11,16,19,21H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVMIJMYJOSQOCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C(CNS(=O)(=O)C3=CC=CC=C3F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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